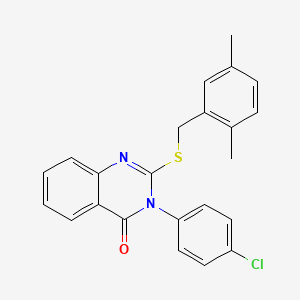

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone

Description

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a 4-chlorophenyl group at position 3 and a 2,5-dimethylbenzylthio moiety at position 2 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for their broad pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects . This compound is synthesized via substitution reactions involving mercapto-quinazolinone intermediates, with modifications at the thioether position influencing biological activity . Its structural features, such as the electron-withdrawing chlorine atom and the bulky 2,5-dimethylbenzyl group, are critical for target binding and metabolic stability.

Properties

CAS No. |

760203-10-9 |

|---|---|

Molecular Formula |

C23H19ClN2OS |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19ClN2OS/c1-15-7-8-16(2)17(13-15)14-28-23-25-21-6-4-3-5-20(21)22(27)26(23)19-11-9-18(24)10-12-19/h3-13H,14H2,1-2H3 |

InChI Key |

YCYZMRCMPJUIQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloroaniline with anthranilic acid to form the quinazolinone core. This intermediate is then subjected to a nucleophilic substitution reaction with 2,5-dimethylbenzylthiol under basic conditions to introduce the thioether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction modifies the electronic environment and potential biological activity.

Key Findings :

-

Oxidation with mCPBA yields sulfoxides stereoselectively (≥95% purity) .

-

Sulfone formation requires stronger oxidants like hydrogen peroxide in acidic media .

Alkylation at the Quinazolinone Nitrogen

The N3 position of the quinazolinone core is reactive toward alkylation, enabling diversification of the scaffold.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N3-Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C, 12 h | 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-1-benzyl-4(3H)-quinazolinone |

Mechanistic Insight :

-

Alkylation proceeds via a nucleophilic substitution mechanism, where the deprotonated N3 attacks the electrophilic alkyl halide .

-

Steric hindrance from the 2,5-dimethylbenzyl group limits reactivity at the adjacent sulfur atom during this process .

Acylation Reactions

The NH group in the quinazolinone ring undergoes acylation with reactive acylating agents.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride | Pyridine, RT, 4 h | 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-1-acetyl-4(3H)-quinazolinone |

Key Observations :

-

Polar solvents like pyridine stabilize the lactam form of quinazolinone, favoring acylation at N1 .

-

Bulkier acyl groups (e.g., benzoyl) require prolonged reaction times (24–48 h).

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS under specific conditions, though reactivity is limited by electron withdrawal from the quinazolinone core.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorine displacement | NaN₃, CuI | DMSO, 120°C, 24 h | 3-(4-Azidophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone |

Limitations :

-

NAS occurs only with strong nucleophiles (e.g., azide) and elevated temperatures due to the deactivating effect of the chlorophenyl group .

Functionalization via Thioether Modification

The thioether group serves as a handle for further derivatization.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Desulfurization | Raney Ni, H₂ | EtOH, 60°C, 6 h | 3-(4-Chlorophenyl)-2-(2,5-dimethylbenzyl)-4(3H)-quinazolinone | |

| Thioether alkylation | Iodoethane | NaH, THF, 0°C → RT | 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)(ethyl)thio)-4(3H)-quinazolinone |

Notable Outcomes :

-

Desulfurization eliminates the sulfur atom, yielding a hydrocarbon chain.

-

Alkylation at sulfur introduces branched thioether groups without affecting the quinazolinone core.

Comparative Reactivity with Structural Analogs

Modifications to substituents alter reaction outcomes, as demonstrated by analogs:

Stability Under Environmental Conditions

The compound exhibits stability in standard laboratory conditions but degrades under extremes:

Scientific Research Applications

Antibacterial Properties

Quinazolinone derivatives, including 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone, have shown promising antibacterial activity. The emergence of drug-resistant bacteria necessitates the development of new antibacterial agents. Studies have indicated that quinazolinones possess unique mechanisms of action that can effectively target bacterial infections.

Case Study:

A study highlighted the synthesis and evaluation of various 4(3H)-quinazolinone derivatives for their antibacterial properties. The research demonstrated that specific modifications in the quinazolinone structure could enhance their efficacy against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Quinazolinones are recognized for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In vitro studies have shown that this compound exhibits significant cytotoxic effects against human cancer cell lines. The mechanism involves the disruption of cellular signaling pathways critical for tumor growth .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Quinazolinones have been explored for their anti-inflammatory properties.

Research Findings:

The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazoline ring can significantly influence their pharmacological properties.

| Modification Position | Effect on Activity |

|---|---|

| 4-Chlorophenyl Group | Enhances antibacterial activity |

| Dimethylbenzyl Thio Group | Increases cytotoxicity against cancer cells |

| Substituents on Ring | Alters anti-inflammatory potency |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a detailed comparison of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone with analogs:

Substituent Effects on Antitumor Activity

Key Observations :

- Thioether Substituents : Bulkier aromatic groups (e.g., 3,4,5-trimethoxybenzyl in Compound 19) improve antitumor potency by enhancing hydrophobic interactions with target proteins like EGFR .

- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing activity and toxicity. In contrast, methoxy groups (e.g., 3-methoxyphenyl in ) increase metabolic susceptibility .

Structural and Physicochemical Properties

Key Observations :

Discussion of Structure-Activity Relationships (SAR)

- Thioether Chain Flexibility : Rigid aromatic thioethers (e.g., 2,5-dimethylbenzyl) improve antitumor activity by stabilizing protein-ligand interactions, as seen in the target compound .

- Position 3 Substitutions : The 4-chlorophenyl group offers a balance between steric bulk and electronic effects, whereas 3,4,5-trimethoxybenzyl derivatives () prioritize potency over selectivity .

- Hybrid Derivatives: Combining quinazolinones with triazole or sulfonamide moieties (e.g., ) expands activity but complicates pharmacokinetic profiles .

Biological Activity

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinazolinone core substituted at the 4-position with a chlorophenyl group and at the 2-position with a thioether linkage to a 2,5-dimethylbenzyl group . The molecular formula is with a molecular weight of approximately 379.9 g/mol. The presence of halogen atoms and thioether functionalities is believed to enhance its biological interactions.

Antimicrobial Activity

Quinazolinone derivatives are well-documented for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains. For instance:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of quinazolinones is another area of interest. Research indicates that compounds within this class can inhibit tumor cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of specific signaling pathways

A notable study demonstrated that related quinazolinone derivatives showed promising results against human leukemia K562 cells, with IC50 values as low as 0.5 μM . This positions this compound as a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Quinazolinones have also been explored for their anti-inflammatory effects. The thioether moiety present in this compound may contribute to modulating inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. The position and type of substituents significantly influence the compound's efficacy:

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Thioether | Enhances interaction with biological targets |

| 4 | Halogen (Chlorine) | Modulates lipophilicity and binding affinity |

| 6 | Alkyl groups | May improve solubility and bioavailability |

These insights can guide future modifications to enhance therapeutic potential .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various quinazolinone derivatives, including this compound against clinical isolates. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Anticancer Screening : In vitro assays conducted on K562 leukemia cells revealed that modifications to the quinazolinone scaffold could lead to enhanced cytotoxicity. The compound's structure was optimized to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. How can computational models predict metabolic pathways and toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.